molecular formula C19H17FN2O4 B4522275 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate

Cat. No.: B4522275
M. Wt: 356.3 g/mol
InChI Key: DJDKWLBKJZHQFV-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate is a benzoxazole-derived compound featuring a 2-fluorobenzyl substituent at position 3 and a morpholine-4-carboxylate ester at position 6 of the benzoxazole core. The benzoxazole scaffold (a fused bicyclic structure containing oxygen and nitrogen) is known for its stability and pharmacological relevance, particularly in central nervous system (CNS) targeting and antimicrobial applications . The morpholine carboxylate ester contributes to solubility and metabolic stability, balancing the compound’s physicochemical profile.

Properties

IUPAC Name

[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-16-4-2-1-3-13(16)11-17-15-6-5-14(12-18(15)26-21-17)25-19(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDKWLBKJZHQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzoxazole core.

    Attachment of the Morpholine-4-carboxylate Group: This could be done through an esterification reaction where morpholine-4-carboxylic acid reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzoxazole ring or the fluorobenzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carboxylate moiety.

    Substitution: The fluorobenzyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate, with the CAS number 1081127-22-1, is a compound of significant interest in medicinal chemistry and related fields. Its molecular formula is C19H17FN2O4, and it has been studied for various applications, particularly in drug development and biological research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure suggests it may act as a bioactive molecule with properties that could inhibit specific biological pathways.

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The benzoxazole moiety is known for its ability to interact with biological targets effectively .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration as an antibiotic or antifungal agent .

Enzyme Inhibition

The morpholine and benzoxazole structures allow for interactions with various enzymes. This compound could serve as a lead compound in the design of enzyme inhibitors, particularly those involved in metabolic pathways relevant to diseases like cancer and infections .

Biological Research

In biological studies, this compound has been used to understand the mechanisms of action of related compounds. Its unique structure allows researchers to probe interactions at the molecular level, which is crucial for developing new therapeutic agents .

Case Study 1: Anticancer Mechanism

A study explored the effects of benzoxazole derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to this compound inhibited cell growth through apoptosis induction and cell cycle arrest. The mechanism was attributed to the compound's ability to interfere with signaling pathways critical for cell survival .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of benzoxazole were tested against various bacterial strains. Results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the benzoxazole structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate and related benzoxazole derivatives:

Compound Name Core Structure Key Substituents Functional Implications
This compound Benzoxazole - 2-Fluorobenzyl (position 3)
- Morpholine-4-carboxylate (position 6)
Enhanced lipophilicity (fluorine), solubility (morpholine), and metabolic stability
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate Benzoxazole - 3-Methoxyphenoxymethyl (position 3)
- Methanesulfonate (position 6)
Reduced solubility vs. carboxylate esters; sulfonate may increase acidity and protein binding
2-[5-(2-Hydroxyethylamino)-1,3-benzoxazol-2-yl]-6-[4-(methoxyphenyl)benzene] Benzoxazole - Hydroxyethylamino side chain
- Methoxyphenyl
Improved hydrogen-bonding capacity but potential metabolic liability (hydroxy group)
N-{3-[(2-Fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}acetimidamide Triazole - 2-Fluorobenzylthio
- Acetimidamide
Thioether linkage increases flexibility; triazole core alters electronic properties vs. benzoxazole

Key Findings:

Benzoxazole vs. This may enhance target binding in hydrophobic pockets. Triazole cores (as in ) offer synthetic versatility but lack the inherent electron-deficient character of benzoxazoles, affecting reactivity and intermolecular interactions.

Ester vs. Sulfonate: Morpholine-4-carboxylate (target) likely improves aqueous solubility and enzymatic stability compared to methanesulfonate (), which may exhibit higher plasma protein binding due to sulfonate’s acidity .

Biological Implications: The hydroxyethylamino side chain in one compound introduces hydrogen-bonding capacity but could increase susceptibility to oxidative metabolism.

Biological Activity

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2O4C_{19}H_{17}FN_{2}O_{4} with a CAS number of 1081127-22-1. The compound features a morpholine ring, a benzoxazole moiety, and a fluorobenzyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the benzoxazole ring allows for hydrogen bonding interactions with enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to various therapeutic effects.

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting DNA synthesis. The compound's structure suggests it may also inhibit cell proliferation in various cancer cell lines.

Antimicrobial Properties

Morpholine derivatives have been explored for their antimicrobial activities. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism or microbial resistance. This inhibition can lead to reduced growth rates in target cells.

Research Findings and Case Studies

A review of literature reveals several key studies focusing on the biological activity of related compounds:

  • Antiproliferative Activity : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative effects against various cancer cell lines without the biphasic dose-response typically seen with other chemotherapeutics . This suggests that similar fluorinated compounds like this compound could show enhanced efficacy.
  • Cytotoxicity Assays : In cytotoxicity assays conducted on multiple cancer cell lines, compounds with similar structural motifs showed significant activity at low concentrations (IC50 values) comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Investigations into the mechanism revealed that certain morpholine derivatives could form reactive intermediates through oxidative metabolism, which may contribute to their toxicity in specific models . Understanding these mechanisms is crucial for optimizing therapeutic applications while minimizing side effects.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntimicrobialDisruption of microbial membranes; inhibition of metabolic pathways
Enzyme InhibitionModulation of enzyme activity related to cancer metabolism

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate, and what optimization strategies are recommended?

  • Methodological Answer : The synthesis typically involves coupling a benzoxazole-carboxylate precursor with a fluorobenzyl-morpholine derivative. A general approach includes:

Benzoxazole formation : React methyl 3-amino-4-hydroxybenzoate with excess 2-fluorobenzoic acid under reflux (15–20 hours) to form the benzoxazole core .

Morpholine coupling : Use a carbodiimide-based coupling agent (e.g., DCC or EDC) to esterify the benzoxazole-carboxylic acid intermediate with 4-hydroxymorpholine.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the coupling agent (1.2–1.5 equiv.) and use DMAP as a catalyst to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the singlet corresponding to the benzoxazole C-H proton (δ 8.1–8.3 ppm), the fluorobenzyl aromatic protons (δ 7.2–7.5 ppm with coupling patterns), and morpholine protons (δ 3.6–3.8 ppm for N-CH₂).
  • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and benzoxazole carbons (δ 150–160 ppm).
  • MS : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₉H₁₆FN₂O₄).
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry if synthetic byproducts arise .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Controlled replication : Reproduce assays under identical conditions (e.g., cell lines, solvent controls, and incubation times). For example, if conflicting IC₅₀ values exist in kinase inhibition studies, verify ATP concentration and enzyme lot consistency.
  • Meta-analysis : Compare structural analogs (e.g., 4-benzylmorpholine derivatives ) to identify substituent effects on activity. Use QSAR models to rationalize outliers.
  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to exclude impurities as confounding factors .

Q. What are the best practices for designing SAR studies involving modifications to the benzoxazole and morpholine moieties?

  • Methodological Answer :
  • Benzoxazole modifications :
  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 6-position to assess effects on π-π stacking interactions.
  • Replace the benzoxazole with oxadiazole or thiazole cores to probe heterocycle specificity .
  • Morpholine modifications :
  • Substitute morpholine with thiomorpholine or piperazine to evaluate solubility and hydrogen-bonding capacity.
  • Introduce chiral centers (e.g., (R)- or (S)-morpholine derivatives) to study enantioselective effects .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and steric parameters with activity. Validate hypotheses via molecular docking (e.g., PDB: 4YAY) .

Data Contradiction Analysis Example

Study Reported IC₅₀ (μM) Assay Conditions Potential Confounders
Study A0.12 ± 0.03HEK293 cells, 24hSerum-free media
Study B1.45 ± 0.21HeLa cells, 48h10% FBS, DMSO solvent

Resolution : Repeat assays in both cell lines with standardized media (5% FBS, 24h incubation) and a common solvent (e.g., PEG-400).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.